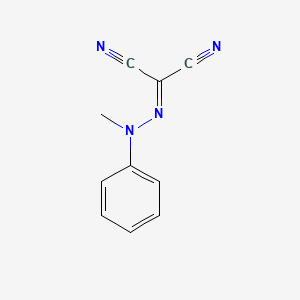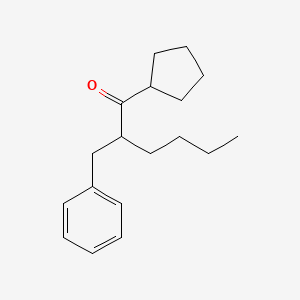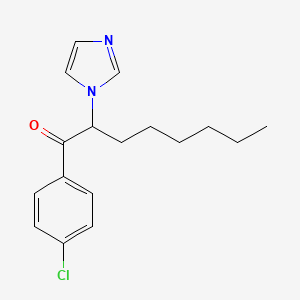
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one is a synthetic organic compound that features a chlorophenyl group, an imidazole ring, and an octanone backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This can be achieved by reacting 4-chlorobenzaldehyde with a suitable reagent to form the corresponding alcohol or halide.
Imidazole Ring Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with imidazole under basic conditions.
Octanone Backbone Formation: The final step involves the formation of the octanone backbone, which can be achieved through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one involves its interaction with specific molecular targets. The imidazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)hexan-1-one
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)butan-1-one
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)propan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one is unique due to its specific octanone backbone, which may confer distinct physical and chemical properties compared to shorter-chain analogs
Properties
CAS No. |
52385-17-8 |
|---|---|
Molecular Formula |
C17H21ClN2O |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-imidazol-1-yloctan-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-2-3-4-5-6-16(20-12-11-19-13-20)17(21)14-7-9-15(18)10-8-14/h7-13,16H,2-6H2,1H3 |
InChI Key |
XGOMGZPXPGGYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=C(C=C1)Cl)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
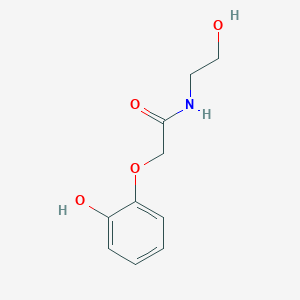

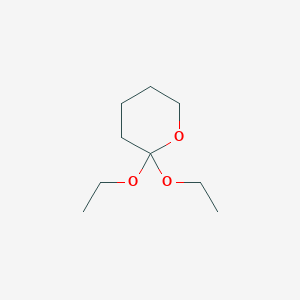
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
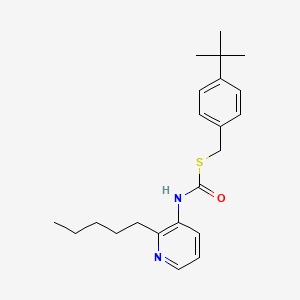
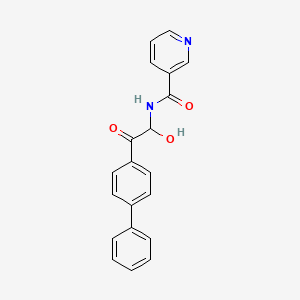
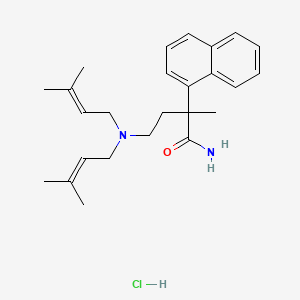
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
